molecular formula C14H14BrNO2S B2390227 4-bromo-N-(4-ethylphenyl)benzenesulfonamide CAS No. 349404-95-1

4-bromo-N-(4-ethylphenyl)benzenesulfonamide

カタログ番号: B2390227
CAS番号: 349404-95-1
分子量: 340.24
InChIキー: PYULLXLISVYERN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-N-(4-ethylphenyl)benzenesulfonamide (CAS 349404-95-1) is a sulfonamide derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C₁₄H₁₄BrNO₂S and a molecular weight of 340.24 g/mol, is a valuable building block for the synthesis of more complex heterocyclic molecules . Sulfonamides are a historically important class of compounds known for their ability to act as competitive inhibitors of bacterial enzymes like dihydropteroate synthase, thereby impeding folic acid synthesis and bacterial growth . Beyond their traditional antimicrobial applications, contemporary research focuses on their potential as anticancer agents. Recent studies have shown that novel benzenesulfonamide derivatives exhibit notable anti-proliferative activity against human cancer cell lines, including HepG2 hepatocellular carcinoma and MCF-7 breast cancer cells . Furthermore, sulfonamide scaffolds are investigated for their role as Carbonic Anhydrase Inhibitors, which have therapeutic applications for conditions such as glaucoma, epilepsy, and altitude sickness . The presence of the bromine atom on the benzene ring enhances the compound's utility in further synthetic modifications via cross-coupling reactions, making it a versatile intermediate for drug discovery and development efforts. This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

4-bromo-N-(4-ethylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h3-10,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYULLXLISVYERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of action of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide

Foreword: Navigating the Knowns and Unknowns

This document provides a detailed exploration of the potential mechanisms of action for the compound 4-bromo-N-(4-ethylphenyl)benzenesulfonamide. It is critical to inform the reader that, based on the available scientific literature, this specific molecule has not been the subject of extensive mechanistic studies. Therefore, this guide synthesizes information from closely related 4-bromo-N-phenylbenzenesulfonamide derivatives and the broader class of benzenesulfonamides to propose putative biological targets and pathways. The insights herein are intended to provide a foundational resource for researchers and drug development professionals, guiding future experimental design and hypothesis testing.

The Benzenesulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

The benzenesulfonamide core is a cornerstone in drug discovery, forming the structural basis for a multitude of therapeutic agents.[1][2] The presence of a bromine atom at the 4-position of the benzene ring and an N-phenyl substitution, as seen in 4-bromo-N-phenylbenzenesulfonamide derivatives, creates a versatile pharmacophore.[1] The bromine atom not only influences the molecule's electronic properties but also serves as a synthetic handle for creating diverse analog libraries.[1] This class of compounds has demonstrated a wide range of biological activities, most notably as enzyme inhibitors in anticancer and antimicrobial applications.[1]

Primary Putative Mechanism of Action: Carbonic Anhydrase Inhibition

The most prominent and well-documented mechanism of action for benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1]

The Role of Carbonic Anhydrase IX (CA IX) in Oncology

A particularly compelling target for anticancer therapy is the tumor-associated isoform, Carbonic Anhydrase IX (CA IX).[1] Under the hypoxic conditions often found in solid tumors, cancer cells upregulate CA IX expression.[1] This enzyme is crucial for tumor cell survival as it catalyzes the hydration of carbon dioxide to bicarbonate and protons, thereby maintaining the intracellular pH.[1] The resulting acidification of the tumor microenvironment promotes tumor growth, invasion, and metastasis.[1]

Molecular Mechanism of Inhibition

Benzenesulfonamide-based inhibitors are thought to function by coordinating with the zinc ion located in the active site of CA IX, which blocks the enzyme's catalytic activity.[1] This inhibition leads to an increase in the intracellular pH of cancer cells and a decrease in the extracellular pH, ultimately disrupting the pH balance and leading to apoptosis.

Signaling Pathway

The following diagram illustrates the role of CA IX in the tumor microenvironment and the inhibitory effect of benzenesulfonamide derivatives.

CAIX_Pathway cluster_tumor_cell Tumor Cell (Hypoxic) cluster_tme Tumor Microenvironment CO2 CO2 CAIX CAIX (Upregulated) CO2->CAIX H2O H2O H2O->CAIX H2CO3 H2CO3 CAIX->H2CO3 Catalysis HCO3_in HCO3- (intracellular) H2CO3->HCO3_in H_in H+ (intracellular) H2CO3->H_in pH_in Maintained Intracellular pH HCO3_in->pH_in HCO3_out HCO3- (extracellular) HCO3_in->HCO3_out Transport H_in->pH_in H_out H+ (extracellular) H_in->H_out Transport Proliferation Tumor Growth & Proliferation pH_in->Proliferation pH_out Acidic Extracellular pH H_out->pH_out Invasion Invasion & Metastasis pH_out->Invasion Benzenesulfonamide 4-bromo-N-(4-ethylphenyl)benzenesulfonamide (Putative Inhibitor) Benzenesulfonamide->CAIX Inhibition

CA IX Signaling Pathway and Putative Inhibition

Secondary and Exploratory Mechanisms of Action

While CA IX inhibition is a primary candidate, the benzenesulfonamide scaffold is known to interact with other biological targets.

Antimicrobial Activity via Dihydropteroate Synthase (DHPS) Inhibition

Historically, benzenesulfonamide derivatives have been utilized as antimicrobial agents.[1] Their mechanism in bacteria often involves the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway.[1] Folic acid is essential for the synthesis of nucleic acids, and its depletion halts bacterial growth.[1]

Anticancer Activity via Inhibition of Translation Initiation

Recent research has suggested that arylsulfonamide derivatives may exert anticancer effects by inhibiting translation initiation, a crucial step in protein synthesis that is frequently dysregulated in cancer.[3] Small molecule inhibitors that disrupt the formation or function of the eIF4F complex, a key player in cap-dependent translation, are of significant interest as potential cancer therapeutics.[3] The activity of this complex is regulated by signaling pathways such as the PI3K/AKT/mTOR pathway.[3]

Modulation of Voltage-Gated Sodium Channels

Benzenesulfonamide compounds are also under investigation as modulators of voltage-gated sodium channels, which could have therapeutic applications in conditions like epilepsy.[4] These channels are critical for the initiation and propagation of action potentials in neurons.

Physicochemical Properties and Predicted Spectral Data

The biological activity of a compound is intrinsically linked to its physicochemical properties. For 4-bromo-N-(4-ethylphenyl)benzenesulfonamide, these properties can be inferred from related structures.

Solubility Profile

Sulfonamides generally exhibit low solubility in water and higher solubility in organic solvents like ethanol.[3]

Predicted Spectroscopic Data
Spectroscopic Technique Feature Expected Value Assignment
¹H NMR Chemical Shift (ppm)7.0 - 7.8Aromatic Protons
Chemical Shift (ppm)~10.5Sulfonamide N-H
¹³C NMR Chemical Shift (ppm)110 - 150Aromatic Carbons
Chemical Shift (ppm)~125C-Br
Chemical Shift (ppm)~140C-S
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)3200 - 3300N-H Stretch
Wavenumber (cm⁻¹)3000 - 3100Aromatic C-H Stretch
Wavenumber (cm⁻¹)1320 - 1350S=O Asymmetric Stretch
Wavenumber (cm⁻¹)1140 - 1160S=O Symmetric Stretch

Experimental Protocols for Mechanistic Elucidation

To validate the putative mechanisms of action for 4-bromo-N-(4-ethylphenyl)benzenesulfonamide, a series of well-established experimental workflows are recommended.

General Workflow for Synthesis and Characterization

The synthesis of 4-bromo-N-phenylbenzenesulfonamide and its analogs typically involves the reaction of 4-bromobenzenesulfonyl chloride with an aniline derivative.[1]

Synthesis_Workflow Start Starting Materials: - 4-bromobenzenesulfonyl chloride - 4-ethylaniline Reaction Nucleophilic Substitution (e.g., in pyridine or DCM with base) Start->Reaction Workup Reaction Quenching, Extraction & Washing Reaction->Workup Purification Crystallization or Chromatography Workup->Purification Product 4-bromo-N-(4-ethylphenyl)benzenesulfonamide Purification->Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization

General Synthesis and Characterization Workflow
In Vitro Enzyme Inhibition Assay (Example: Carbonic Anhydrase)

A stopped-flow spectrophotometric assay is a standard method to determine the inhibitory activity against carbonic anhydrase.

Step-by-Step Protocol:

  • Enzyme Preparation: A solution of purified human carbonic anhydrase (isoform of interest, e.g., CA IX) is prepared in a suitable buffer (e.g., Tris-SO₄).

  • Inhibitor Preparation: A stock solution of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide is prepared in an appropriate solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Assay Procedure: a. The enzyme and inhibitor solutions are pre-incubated. b. The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with a CO₂-saturated buffer. c. The change in absorbance of a pH indicator (e.g., p-nitrophenol) is monitored over time, reflecting the rate of the enzymatic reaction.

  • Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

4-bromo-N-(4-ethylphenyl)benzenesulfonamide belongs to a class of compounds with significant therapeutic potential, primarily as enzyme inhibitors. Based on the available literature for related analogs, the most probable mechanism of action is the inhibition of carbonic anhydrase, particularly the tumor-associated CA IX. However, other potential mechanisms, including inhibition of bacterial dihydropteroate synthase and modulation of translation initiation, warrant further investigation.

Future research should focus on the direct experimental validation of these putative mechanisms for 4-bromo-N-(4-ethylphenyl)benzenesulfonamide. This would include in vitro enzyme inhibition assays, cell-based functional assays, and structural biology studies to elucidate the precise molecular interactions with its biological targets. Such studies will be instrumental in defining the therapeutic potential of this compound and guiding its further development.

References

  • An In-depth Technical Guide to 4-Bromo-N-phenylbenzenesulfonamide Derivatives and Analogs. Benchchem.
  • 4-Bromo-N-phenylbenzenesulfonamide physical and chemical properties. Benchchem.
  • Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives.
  • US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents.

Sources

An In-Depth Technical Guide to the In Vivo Pharmacokinetic Characterization of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The development of novel therapeutic agents requires a thorough understanding of their behavior within a biological system. This technical guide outlines a comprehensive strategy for the in vivo pharmacokinetic (PK) characterization of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide, a novel benzenesulfonamide derivative. In the absence of specific published data for this compound, this document serves as a guiding framework, leveraging established principles of pharmacokinetics and drawing insights from studies on structurally related sulfonamides.[1] The methodologies detailed herein are designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, providing critical data for its preclinical and potential clinical development.

Introduction: The Imperative of Pharmacokinetic Profiling

Pharmacokinetics, the study of the time course of a drug's ADME, is a cornerstone of drug discovery and development.[2] A comprehensive PK profile is essential for determining dosing regimens, predicting therapeutic efficacy, and assessing potential toxicity.[3] For novel chemical entities such as 4-bromo-N-(4-ethylphenyl)benzenesulfonamide, an early and thorough understanding of their in vivo behavior is paramount to navigating the path from discovery to clinical application. Benzenesulfonamide derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making the elucidation of their pharmacokinetic properties a critical step in harnessing their therapeutic potential.[1][4]

Preclinical In Vivo Study Design: A Step-by-Step Protocol

The following protocol outlines a robust experimental design for a preclinical pharmacokinetic study of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide in a rodent model.

Animal Model Selection

The selection of an appropriate animal model is a critical first step. For initial pharmacokinetic screening, the use of male CD1 mice or Wistar rats is recommended due to their well-characterized physiology and the availability of historical data for comparison.[5]

Compound Formulation and Dosing

The formulation of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide will depend on its physicochemical properties, such as solubility.[6][7] A common approach for preclinical studies is to formulate the compound in a vehicle such as a mixture of polyethylene glycol 400 (PEG400), propylene glycol, and saline.

  • Intravenous (IV) Administration: An IV dose is essential to determine the absolute bioavailability and key elimination parameters. A typical starting dose for a novel compound might be in the range of 1-5 mg/kg.

  • Oral (PO) Administration: Oral administration is necessary to assess absorption characteristics. A typical oral dose might range from 10-50 mg/kg.

Experimental Workflow

The following diagram illustrates the key steps in the in vivo pharmacokinetic study.

experimental_workflow cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis & Data Interpretation formulation Compound Formulation iv_dosing Intravenous (IV) Dosing formulation->iv_dosing po_dosing Oral (PO) Dosing formulation->po_dosing animal_acclimation Animal Acclimation animal_acclimation->iv_dosing animal_acclimation->po_dosing blood_sampling Serial Blood Sampling iv_dosing->blood_sampling po_dosing->blood_sampling sample_processing Plasma/Tissue Sample Processing blood_sampling->sample_processing urine_feces_collection Urine & Feces Collection urine_feces_collection->sample_processing lc_ms_analysis LC-MS/MS Analysis sample_processing->lc_ms_analysis pk_modeling Pharmacokinetic Modeling lc_ms_analysis->pk_modeling

Caption: A typical workflow for an in vivo pharmacokinetic study.

Sample Collection and Processing
  • Blood Sampling: Serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.

Bioanalytical Method

A sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required to quantify the concentration of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide in plasma, urine, and fecal homogenates. The method must be validated for linearity, accuracy, precision, and selectivity.

Pharmacokinetic Data Analysis and Key Parameters

The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling approaches to determine the key pharmacokinetic parameters.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
t1/2 Elimination half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[2]
F% Absolute bioavailabilityThe fraction of the orally administered dose that reaches the systemic circulation.

Elucidating the ADME Profile

Absorption

The oral bioavailability (F%) of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide will be a key determinant of its potential as an orally administered therapeutic. Factors influencing absorption include its solubility, permeability, and susceptibility to first-pass metabolism. The Biopharmaceutics Classification System (BCS) can be a useful framework for understanding its absorption characteristics.[3]

Distribution

The volume of distribution (Vd) will provide insights into the extent of tissue distribution. A large Vd suggests extensive distribution into tissues, while a small Vd indicates that the compound is primarily confined to the systemic circulation. Plasma protein binding is another critical factor, as highly protein-bound drugs have a lower fraction of free drug available to exert a pharmacological effect.[4] For some benzenesulfonamide derivatives, plasma protein binding has been observed to be greater than 99%.[4]

Metabolism

Metabolism, primarily occurring in the liver, is a key elimination pathway for many drugs.[2] For 4-bromo-N-(4-ethylphenyl)benzenesulfonamide, potential metabolic pathways include:

  • Oxidation: Hydroxylation of the ethylphenyl group or the benzenesulfonamide ring.

  • Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

The following diagram illustrates a proposed metabolic pathway for 4-bromo-N-(4-ethylphenyl)benzenesulfonamide.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 4-bromo-N-(4-ethylphenyl)benzenesulfonamide hydroxylation Hydroxylation parent->hydroxylation CYP450 Enzymes metabolite1 Hydroxylated Metabolite hydroxylation->metabolite1 glucuronidation Glucuronidation metabolite2 Glucuronide Conjugate glucuronidation->metabolite2 sulfation Sulfation metabolite3 Sulfate Conjugate sulfation->metabolite3 metabolite1->glucuronidation UGTs metabolite1->sulfation SULTs

Caption: A proposed metabolic pathway for 4-bromo-N-(4-ethylphenyl)benzenesulfonamide.

Excretion

The primary routes of excretion are via the kidneys (urine) and the liver (bile, leading to feces).[2] Analysis of urine and feces for the parent compound and its metabolites will quantify the contribution of each excretion pathway.

Conclusion and Future Directions

The in vivo pharmacokinetic characterization of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide is a critical endeavor in its development as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for obtaining essential ADME data. The results of these studies will inform dose selection for efficacy and toxicology studies, and will ultimately guide the design of potential human clinical trials. Further studies, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, will be crucial to establish a quantitative relationship between drug exposure and pharmacological effect.[4]

References

  • BenchChem. (2025). Comparative Analysis of N-(4- bromobenzenesulfonyl)benzamide: An Evaluation of In Vitro and In Vivo Activities.
  • Ciccone, A., et al. (2020). Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. ACS Pharmacology & Translational Science.
  • BenchChem. (2025). An In-depth Technical Guide to 4-Bromo-N-phenylbenzenesulfonamide Derivatives and Analogs.
  • BenchChem. (2025). 4-Bromo-N-phenylbenzenesulfonamide physical and chemical properties.
  • CymitQuimica. CAS 90944-62-0: 4-bromo-N,N-diethylbenzenesulfonamide.
  • Longdom Publishing. Pharmacokinetics: The Science Behind Drug Movement in the Body.
  • Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. Journal of Clinical Pharmacology, 42(6), 620-643.
  • ResearchGate. (2026). Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors | Request PDF.
  • Singh, S. (2000). Preclinical pharmacokinetic and metabolism studies in drug discovery and development. Current Drug Metabolism, 1(2), 1-17.
  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Plasma clearance. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 415-425.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.
  • Peláez, F. (2008). Pharmacokinetics in Drug Discovery. Journal of Pharmaceutical Sciences, 97(2), 654-690.
  • Omari, C. Pharmacokinetics: The Science Behind Drug Movement in the Body. Journal of Pharmacokinetics and Toxicological Studies.
  • ResearchGate. (2026). Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors.

Sources

In Vitro Toxicological Profiling of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide: A Technical Guide for Preclinical Safety Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in-depth in vitro toxicological evaluation of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide, a novel arylsulfonamide derivative. Recognizing the critical role of preclinical safety assessment in drug development, this document outlines a tiered, mechanism-driven approach to identifying potential cytotoxic, genotoxic, and organ-specific liabilities. By integrating established high-throughput screening assays with more complex, physiologically relevant model systems, this guide equips researchers, scientists, and drug development professionals with the necessary protocols and strategic insights to conduct a thorough and scientifically rigorous in vitro safety assessment. The methodologies detailed herein are grounded in established regulatory guidelines and cutting-edge scientific principles, ensuring the generation of robust and reliable data to inform critical decision-making in the progression of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide towards clinical development.

Introduction: The Imperative for Rigorous In Vitro Toxicity Assessment

4-Bromo-N-(4-ethylphenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a scaffold known for a wide range of pharmacological activities.[1][2] As with any new chemical entity (NCE) destined for therapeutic use, a comprehensive understanding of its safety profile is paramount. Early-stage in vitro toxicity studies are indispensable for identifying potential hazards, elucidating mechanisms of toxicity, and guiding lead optimization to mitigate risks long before significant resources are invested in costly in vivo studies and clinical trials.[3][4]

Drug-induced liver injury (DILI) remains a major cause of drug attrition and post-market withdrawal, underscoring the need for predictive preclinical models.[4][5][6][7] This guide, therefore, places a strong emphasis on a multi-parametric assessment of hepatotoxicity, while also addressing other critical toxicological endpoints such as genotoxicity and off-target cytotoxicity. The overarching strategy is to build a comprehensive safety profile of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide, enabling a data-driven risk assessment.

This document deviates from a rigid, one-size-fits-all template. Instead, it presents a logical, tiered workflow, starting with broad cytotoxicity screening and progressively delving into more specific mechanisms of toxicity. This approach allows for early identification of "deal-breaker" liabilities and provides a framework for in-depth mechanistic investigation when warranted.

Foundational Pillar: Cytotoxicity Assessment

The initial step in any in vitro toxicity assessment is to determine the concentration range at which the test compound elicits overt cytotoxicity. This information is crucial for designing subsequent, more nuanced mechanistic studies and for establishing a therapeutic window.

Rationale and Experimental Choice

A common and robust method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] This colorimetric assay measures the metabolic activity of cells, which in most cases correlates with cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[8]

For a comprehensive initial screen, a panel of cell lines should be employed to identify potential tissue-specific toxicity. Given that the liver is a primary site of drug metabolism and a common target for drug-induced toxicity, human hepatoma cell lines such as HepG2 and HepaRG are essential components of this panel.[9] HepaRG cells are particularly valuable as they can differentiate into hepatocyte-like and biliary-like cells and express a broader range of drug-metabolizing enzymes compared to HepG2 cells, making them a more metabolically competent model.[9] Including a non-hepatic cell line, such as HEK-293 (human embryonic kidney), can provide initial insights into broader, non-specific cytotoxicity.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human hepatoma cell lines (HepG2, HepaRG) and a non-hepatic cell line (HEK-293)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 4-bromo-N-(4-ethylphenyl)benzenesulfonamide stock solution (typically in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and proliferate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[8]

  • Compound Treatment: Prepare serial dilutions of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells and should not exceed a non-toxic level (typically ≤ 0.5%). Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plates for a specified duration, typically 24, 48, or 72 hours, to assess both acute and longer-term cytotoxic effects.[8]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 540-570 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Data Presentation and Interpretation

The quantitative data from the cytotoxicity assays should be summarized in a clear and concise table for easy comparison across cell lines and time points.

Cell LineIncubation Time (h)IC₅₀ (µM) [95% Confidence Interval]
HepG224[Insert Value]
48[Insert Value]
72[Insert Value]
HepaRG24[Insert Value]
48[Insert Value]
72[Insert Value]
HEK-29324[Insert Value]
48[Insert Value]
72[Insert Value]

A significant difference in IC₅₀ values between the hepatic and non-hepatic cell lines may suggest a role for metabolism in the observed cytotoxicity. Lower IC₅₀ values in HepaRG cells compared to HepG2 cells could indicate that a metabolite of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide is responsible for the toxicity.

Delving Deeper: Mechanistic Toxicity Pathways

Following the initial cytotoxicity assessment, it is crucial to investigate the underlying mechanisms of cell death. This section outlines a series of assays to probe for key events in common toxicity pathways, including apoptosis, oxidative stress, and mitochondrial dysfunction.

Apoptosis vs. Necrosis: Unraveling the Mode of Cell Death

Apoptosis, or programmed cell death, is a tightly regulated process that is distinct from necrosis, which is a more chaotic form of cell death often resulting from acute cellular injury.[10][11] Differentiating between these two modes of cell death is critical for understanding the toxic potential of a compound.

Rationale: One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[11] Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells to stain the nucleus.[12] By using both Annexin V and PI, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Experimental Protocol:

  • Cell Treatment: Treat cells with 4-bromo-N-(4-ethylphenyl)benzenesulfonamide at concentrations around the IC₅₀ value for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[13]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add fluorescently labeled Annexin V and PI.[12][13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the stained cells by flow cytometry.[12][13]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Rationale: Caspases are a family of proteases that play a central role in the execution of apoptosis.[10] Caspase-3 and caspase-7 are key executioner caspases that cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[14] The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method for measuring the activity of these caspases.[15][16] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by caspase-3/7 to release aminoluciferin, a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to caspase activity.[15][16]

Experimental Protocol:

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat them with 4-bromo-N-(4-ethylphenyl)benzenesulfonamide.[16]

  • Reagent Addition: After the desired incubation period, add an equal volume of the Caspase-Glo® 3/7 reagent to each well.[16]

  • Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours to allow for cell lysis and the caspase reaction to occur.[16]

  • Luminescence Measurement: Measure the luminescence using a luminometer.[16]

Data Presentation:

Compound Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Vehicle)
0 (Vehicle)1.0
[Concentration 1][Insert Value]
[Concentration 2][Insert Value]
[Concentration 3][Insert Value]
[Positive Control][Insert Value]

An increase in caspase-3/7 activity provides strong evidence that 4-bromo-N-(4-ethylphenyl)benzenesulfonamide induces apoptosis.

Oxidative Stress Assessment

Reactive oxygen species (ROS) are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids.[17][18] An imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress, a common mechanism of drug-induced toxicity.[19][20]

Rationale: The OxiSelect™ In Vitro ROS/RNS Assay Kit provides a straightforward method for measuring the total reactive oxygen and nitrogen species in a sample.[19][21] The assay employs a fluorogenic probe, dichlorodihydrofluorescein (DCFH), which is oxidized by ROS and RNS to the highly fluorescent dichlorofluorescein (DCF).[19] The fluorescence intensity is directly proportional to the total ROS/RNS levels.[18]

Experimental Protocol:

  • Cell Treatment: Treat cells with 4-bromo-N-(4-ethylphenyl)benzenesulfonamide for a relevant time period (e.g., 1-6 hours).

  • Probe Loading: Incubate the cells with the DCFH-DA probe, which is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.[18]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~480 nm and emission at ~530 nm.[19]

Data Presentation:

Compound Concentration (µM)ROS/RNS Production (Fold Change vs. Vehicle)
0 (Vehicle)1.0
[Concentration 1][Insert Value]
[Concentration 2][Insert Value]
[Concentration 3][Insert Value]
[Positive Control][Insert Value]

A dose-dependent increase in fluorescence indicates that the compound induces oxidative stress.

Mitochondrial Health Evaluation

Mitochondria are central to cellular energy production and are also key regulators of cell death pathways.[22] Mitochondrial dysfunction is a frequent event in drug-induced toxicity.[7]

Rationale: The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and is maintained by the electron transport chain.[22][23] A collapse of the ΔΨm is an early event in apoptosis.[24] The JC-1 dye is a ratiometric fluorescent probe commonly used to measure ΔΨm.[23][24] In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[24] In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[24] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Experimental Protocol:

  • Cell Treatment: Treat cells with 4-bromo-N-(4-ethylphenyl)benzenesulfonamide.

  • JC-1 Staining: Incubate the cells with the JC-1 dye.

  • Fluorescence Measurement: Measure both the red and green fluorescence using a fluorescence microscope or a plate reader.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Genotoxicity Assessment: A Critical Safety Hurdle

Genotoxicity testing is a regulatory requirement for all new drug candidates to assess their potential to cause genetic damage, which can lead to cancer or heritable diseases.[3][25] A battery of in vitro tests is typically required to cover different genotoxic mechanisms.[3]

Bacterial Reverse Mutation Assay (Ames Test)

Rationale: The Ames test is a widely used method to identify substances that can produce gene mutations.[3] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. The inclusion of a mammalian liver extract (S9 fraction) is crucial to detect compounds that become genotoxic after metabolic activation.

In Vitro Micronucleus Assay

Rationale: The in vitro micronucleus assay detects both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause chromosome loss or gain).[3] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[3] An increase in the frequency of micronucleated cells indicates that the compound has the potential to cause chromosomal damage. This assay can be performed in various mammalian cell lines, including CHO, V79, CHL, and human peripheral blood lymphocytes.

Advanced In Vitro Models: Bridging the Gap to Human Physiology

While standard 2D cell line-based assays provide valuable initial data, they often lack the metabolic competence and complex cell-cell interactions of the human liver.[5][6] To improve the prediction of human DILI, more complex in vitro models are increasingly being adopted.

3D Liver Spheroids

Three-dimensional (3D) spheroid cultures of primary human hepatocytes or hepatoma cell lines more closely mimic the architecture and function of the liver in vivo.[4][9] They often exhibit higher levels of metabolic enzyme expression and can be maintained in culture for longer periods, making them suitable for studying chronic drug exposure.[9]

Liver-on-a-Chip and Microphysiological Systems

These advanced models represent the cutting edge of in vitro toxicology, incorporating multiple liver cell types in a microfluidic device that can simulate the liver microenvironment.[6] While still an emerging technology, they hold great promise for improving the prediction of human DILI.

Integrated Data Analysis and Risk Assessment

The comprehensive in vitro toxicity assessment of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide requires a holistic interpretation of the data generated from the various assays. The relationship between cytotoxicity, mechanism-specific toxicity, and genotoxicity should be carefully considered.

Workflow for In Vitro Toxicity Assessment of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide

G cluster_0 Phase 1: Initial Hazard Identification cluster_1 Phase 2: Mechanistic Investigation (if cytotoxicity is observed) cluster_2 Phase 3: Advanced & Confirmatory Studies cluster_3 Final Output Cytotoxicity Cytotoxicity Screening (MTT Assay) - HepG2, HepaRG, HEK-293 Apoptosis Apoptosis Assays - Annexin V/PI - Caspase-3/7 Activity Cytotoxicity->Apoptosis Investigate mechanism OxidativeStress Oxidative Stress - ROS/RNS Assay Cytotoxicity->OxidativeStress Investigate mechanism MitochondrialHealth Mitochondrial Health - ΔΨm Assay (JC-1) Cytotoxicity->MitochondrialHealth Investigate mechanism Genotoxicity Genotoxicity Assessment - Ames Test - In Vitro Micronucleus Assay RiskAssessment Integrated Risk Assessment - Inform Go/No-Go Decision - Guide In Vivo Studies Genotoxicity->RiskAssessment AdvancedModels Advanced In Vitro Models - 3D Liver Spheroids - Liver-on-a-Chip Apoptosis->AdvancedModels OxidativeStress->AdvancedModels MitochondrialHealth->AdvancedModels AdvancedModels->RiskAssessment

Caption: A tiered approach to the in vitro toxicological evaluation of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide.

Conclusion

The in vitro toxicity assessment of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide requires a multi-faceted and scientifically rigorous approach. By following the tiered strategy outlined in this guide, from initial cytotoxicity screening to in-depth mechanistic studies and the use of advanced in vitro models, researchers can build a comprehensive safety profile of this novel compound. The data generated will be instrumental in identifying potential liabilities early in the drug development process, guiding medicinal chemistry efforts to mitigate risks, and making informed decisions about the continued development of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide as a potential therapeutic agent. This systematic approach not only enhances the efficiency of the drug development pipeline but also contributes to the overarching goal of ensuring patient safety.

References

  • Frontiers in Pharmacology. Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury. [Link]

  • Preprints.org. Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment. [Link]

  • Cell Biolabs, Inc. OxiSelect™ In Vitro ROS/RNS Assay Kit (Green Fluorescence). [Link]

  • Journal of Biomedical Science. Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques. [Link]

  • CN Bio. New Paper Provides a Fresh Perspective on How Complex In Vitro Models are Addressing the Challenges of Predicting Drug-induced Liver Injury. [Link]

  • MDPI. In Vitro Models for Studying Chronic Drug-Induced Liver Injury. [Link]

  • Cell Biolabs, Inc. OxiSelect™ In Vitro ROS/RNS Assay. [Link]

  • Labtoo. Oxidative stress & ROS detection - In vitro assays. [Link]

  • National Center for Biotechnology Information. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. [Link]

  • PETA Science Consortium International e.V. Updates to OECD in vitro and in chemico test guidelines. [Link]

  • Sartorius. Incucyte® Mitochondrial Membrane Potential Assay. [Link]

  • Cohesion Biosciences. Cellular Reactive Oxygen Species (ROS) Assay Kit. [Link]

  • Abbkine. Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. [Link]

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Eurofins Discovery. In Vitro Gene-Tox Services. [Link]

  • Domainex. Mitochondrial Assay Development. [Link]

  • G-Biosciences. JC-1 Mitochondrial Membrane Potential Assay. [Link]

  • National Center for Biotechnology Information. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. [Link]

  • Molecular Devices. EarlyTox Caspase-3/7 NucView 488 Assay Kits. [Link]

  • National Center for Biotechnology Information. Apoptosis Marker Assays for HTS. [Link]

  • GOV.UK. Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. [Link]

  • Azerbaijan Pharmaceutical and Pharmacotherapy Journal. Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. [Link]

  • U.S. Food and Drug Administration. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link]

  • Organisation for Economic Co-operation and Development. Guidelines for the Testing of Chemicals. [Link]

  • Royal Society of Chemistry. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. [Link]

  • Bio-Techne. Apoptosis. [Link]

  • European Society of Toxicology In Vitro. OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. [Link]

  • RE-Place. OECD Test Guideline 487. [Link]

  • Organisation for Economic Co-operation and Development. In vitro assays for developmental neurotoxicity. [Link]

  • Turkish Journal of Chemistry. Synthesis, characterization, cytotoxicity evaluation and physicochemical properties of some novel N -substituted aminobenzenesul. [Link]

  • Prince Sattam bin Abdulaziz University - Pure Help Center. Synthesis, in silico toxicity prediction, and in vitro antibacterial activity of new 4-amino-N-arylbenzenesulfonamide derivatives. [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-bromo-N-(4-ethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis Protocol for 4-Bromo-N-(4-ethylphenyl)benzenesulfonamide

Strategic Rationale & Introduction

Sulfonamides represent a highly privileged pharmacophore in drug discovery, frequently utilized as bioisosteres for amides, metabolic stability enhancers, and critical hydrogen-bonding motifs in enzyme inhibitors[1]. The target compound, 4-bromo-N-(4-ethylphenyl)benzenesulfonamide , is a strategically valuable intermediate. The 4-bromo substituent on the sulfonyl aromatic ring serves as an ideal synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the 4-ethylphenyl moiety provides lipophilicity to enhance cellular membrane permeability.

This technical guide outlines a highly reproducible, high-yielding nucleophilic acyl substitution protocol. By employing a non-nucleophilic organic base in an aprotic solvent, researchers can suppress side reactions and isolate the target sulfonamide with exceptional purity[2][3].

Mechanistic Causality & Experimental Design

The synthesis relies on the bimolecular nucleophilic substitution of a sulfonyl chloride by a primary aromatic amine. To ensure a self-validating and high-yielding system, the experimental conditions are governed by the following causal principles:

  • Nucleophile-Electrophile Pairing: The primary amine of 4-ethylaniline attacks the highly electrophilic hexavalent sulfur of 4-bromobenzenesulfonyl chloride[2][4].

  • Base Selection (Triethylamine, TEA): The reaction generates stoichiometric hydrochloric acid (HCl). If left unneutralized, HCl will rapidly protonate the unreacted 4-ethylaniline, converting it into a non-nucleophilic anilinium salt and capping the theoretical yield at 50%. TEA acts as an acid scavenger, driving the reaction to completion[1][5].

  • Solvent (Anhydrous DCM): Dichloromethane completely dissolves both starting materials and the TEA-HCl byproduct without competing as a nucleophile. Anhydrous conditions are critical to prevent the competitive hydrolysis of the sulfonyl chloride into a biologically inactive sulfonic acid.

  • Thermodynamic Control (0 °C to RT): Sulfonylation is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which can lead to the formation of bis-sulfonylated side products or oxidative degradation of the aniline[1].

Mechanism Nuc 1. Nucleophilic Attack 4-Ethylaniline attacks Sulfonyl Sulfur Int 2. Tetrahedral Intermediate Formation of zwitterionic sulfonamide complex Nuc->Int Elim 3. Chloride Elimination Collapse of intermediate, Cl- acts as leaving group Int->Elim Deprot 4. Deprotonation TEA removes proton yielding stable Sulfonamide Elim->Deprot

Figure 1: Nucleophilic substitution mechanism for sulfonamide formation.

Quantitative Data: Materials & Reagents

To ensure reproducibility, all reagents must be accurately measured. The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
4-Ethylaniline Nucleophile121.181.0 eq1.21 g (10.0 mmol)
4-Bromobenzenesulfonyl chloride Electrophile255.521.05 eq2.68 g (10.5 mmol)
Triethylamine (TEA) Base / Scavenger101.191.5 eq1.52 g / 2.09 mL (15.0 mmol)
Dichloromethane (Anhydrous) Solvent84.93N/A40 mL (Total)

Step-by-Step Experimental Protocol

Workflow Step1 1. Preparation Dissolve 4-ethylaniline in anhydrous DCM Step2 2. Base Addition Add Triethylamine (TEA) Cool system to 0 °C Step1->Step2 Step3 3. Sulfonylation Dropwise addition of sulfonyl chloride over 30 mins Step2->Step3 Step4 4. Reaction Warm to RT, stir 2-4 hrs Monitor by TLC Step3->Step4 Step5 5. Workup Wash with 1M HCl, NaHCO3, and Brine Step4->Step5 Step6 6. Purification Recrystallize from Ethanol/Water Step5->Step6

Figure 2: Step-by-step experimental workflow for sulfonamide synthesis.

Step 1: System Preparation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen gas inlet.

  • Add 1.21 g (10.0 mmol) of 4-ethylaniline to the flask.

  • Inject 25 mL of anhydrous dichloromethane (DCM) via syringe to dissolve the amine completely[1].

Step 2: Base Addition & Thermal Control

  • Add 2.09 mL (15.0 mmol) of anhydrous triethylamine (TEA) to the stirring solution.

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Self-Validation: The solution should remain clear and colorless to pale yellow.

Step 3: Electrophile Addition

  • In a separate dry vial, dissolve 2.68 g (10.5 mmol) of 4-bromobenzenesulfonyl chloride in 15 mL of anhydrous DCM[1][3].

  • Transfer this solution to an addition funnel and add it dropwise to the reaction mixture over a period of 30 minutes.

  • Causality Check: Slow addition prevents temperature spikes. You will observe the gradual formation of a white precipitate (TEA-HCl salt), which visually confirms the reaction is proceeding.

Step 4: Reaction Propagation & Monitoring

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir vigorously for 2 to 4 hours[1].

  • Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes:Ethyl Acetate, 7:3 v/v). The starting aniline (lower Rf, UV active, stains brown with ninhydrin) should disappear, replaced by a new, higher Rf spot corresponding to the sulfonamide product.

Step 5: Quenching & Liquid-Liquid Extraction

  • Quench the reaction by adding 20 mL of deionized water. Transfer the biphasic mixture to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1M HCl (2 × 20 mL). Purpose: Removes unreacted 4-ethylaniline and residual TEA.

  • Base Wash: Wash with saturated aqueous NaHCO₃ (20 mL). Purpose: Neutralizes any remaining acid and removes hydrolyzed sulfonic acid byproducts.

  • Brine Wash: Wash with saturated NaCl solution (20 mL) to draw out residual water from the organic phase[1].

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude solid.

Step 6: Purification

  • Dissolve the crude solid in a minimum amount of boiling ethanol.

  • Add cold water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by chilling in an ice bath.

  • Collect the purified white crystals via vacuum filtration and dry under high vacuum for 12 hours.

Analytical Characterization Data

To verify the structural integrity of the synthesized 4-bromo-N-(4-ethylphenyl)benzenesulfonamide, compare your analytical results against the expected parameters below:

Analytical TechniqueExpected Spectral / Physical Data
Physical Appearance White to off-white crystalline solid
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ expected at ~340.0 and 342.0 (1:1 ratio confirming the presence of the bromine isotope pattern)
¹H NMR (400 MHz, CDCl₃) δ 7.65 - 7.55 (m, 4H, sulfonyl Ar-H), 7.05 (d, J = 8.4 Hz, 2H, aniline Ar-H), 6.95 (d, J = 8.4 Hz, 2H, aniline Ar-H), 6.45 (br s, 1H, N-H ), 2.58 (q, J = 7.6 Hz, 2H, CH₂ ), 1.18 (t, J = 7.6 Hz, 3H, CH₃ )
IR Spectroscopy (ATR) ~3250 cm⁻¹ (N-H stretch), ~1330 cm⁻¹ (Asymmetric SO₂ stretch), ~1160 cm⁻¹ (Symmetric SO₂ stretch)

References

  • Synthesis of aminopyrrolo[1,2-a]thieno[3,2-e]pyrazine derivatives as serotoninergic 5-HT7 ligands - Arkivoc. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Bromo-N-(4-ethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide. The coupling of 4-bromobenzenesulfonyl chloride with 4-ethylaniline is a fundamental sulfonamide formation, but it is highly susceptible to competing side reactions depending on the microenvironment of the reagents.

Below, we deconstruct the mechanistic causality behind common yield failures and provide self-validating protocols to ensure reproducible success.

Mechanistic Troubleshooting & FAQs

Q1: My reaction shows full consumption of 4-bromobenzenesulfonyl chloride, but the yield of the target sulfonamide is exceptionally low. What is happening? Causality: The most common culprit is the competing hydrolysis of the sulfonyl chloride[1]. 4-Bromobenzenesulfonyl chloride is highly electrophilic. If adventitious moisture is present in your solvent or base, water acts as a competing nucleophile, converting the sulfonyl chloride into 4-bromobenzenesulfonic acid[2]. This side reaction irreversibly consumes your limiting reagent before it can react with 4-ethylaniline. Solution: Ensure rigorous anhydrous conditions by drying your dichloromethane (DCM) and distilling your organic bases. Alternatively, if working in aqueous conditions, utilize1 to compartmentalize the hydrophobic sulfonyl chloride inside micelle cores, shielding it from bulk water[1].

Q2: TLC/HPLC indicates a higher molecular weight byproduct. How do I prevent bis-sulfonylation? Causality: Bis-sulfonylation occurs when the primary sulfonamide product reacts with a second equivalent of sulfonyl chloride to form a sulfonimide[3]. Because 4-ethylaniline contains an electron-donating ethyl group (+I effect), the initial amination is fast, but the resulting sulfonamide nitrogen remains relatively electron-rich. In the presence of strong bases or excess 4-bromobenzenesulfonyl chloride, the sulfonamide is easily deprotonated and over-reacts[2]. Solution: Strictly control your stoichiometry. Use exactly 1.0 equivalent of 4-ethylaniline to 1.05 equivalents of 4-bromobenzenesulfonyl chloride. Add the electrophile dropwise at 0 °C to prevent localized excesses.

Q3: The reaction stalls at 70% conversion. Should I heat the reaction mixture? Causality: Heating is generally counterproductive as it accelerates hydrolysis and bis-sulfonylation faster than the desired amination[4]. A stalled reaction usually indicates that the HCl byproduct has protonated the remaining 4-ethylaniline, rendering it non-nucleophilic. Solution: Do not heat. Instead, ensure your acid scavenger (base) is active. Adding a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq) forces the formation of a highly reactive N-sulfonylpyridinium intermediate, which rapidly transfers the sulfonyl group to the amine, bypassing stalled kinetics.

Visualized Reaction Pathways

ReactionPathway Reactants 4-Bromobenzenesulfonyl Chloride + 4-Ethylaniline Intermediate N-Sulfonylpyridinium Intermediate Reactants->Intermediate Base (Pyridine/DMAP) Hydrolysis Side Product: 4-Bromobenzene- sulfonic Acid Reactants->Hydrolysis + H2O (Moisture/Aqueous) Target Target: 4-Bromo-N-(4-ethylphenyl) benzenesulfonamide Intermediate->Target Amination (Desired Pathway) BisSulf Side Product: Bis-sulfonamide (Sulfonimide) Target->BisSulf + Excess R-SO2Cl + Strong Base

Reaction pathways highlighting desired amination vs competing hydrolysis and bis-sulfonylation.

Quantitative Data: Solvent and Base System Comparison

Selecting the correct solvent and base system dictates which mechanistic pathway dominates. The table below summarizes the expected outcomes based on validated literature parameters.

Reaction SystemBase / CatalystExpected YieldPrimary Failure ModeMechanistic Advantage
Anhydrous DCM Pyridine + DMAP (0.1 eq)88 - 95%Bis-sulfonylation (if R-SO₂Cl is in excess)DMAP forms a highly reactive N-sulfonylpyridinium intermediate, ensuring rapid conversion.
Biphasic (Schotten-Baumann) Aqueous Na₂CO₃60 - 75%Hydrolysis to 4-bromobenzenesulfonic acidHCl is scavenged in the aqueous layer, keeping the amine active without organic bases[4].
Aqueous Micellar CTAB (0.05 M)85 - 92%Emulsion formation during extractionHydrophobic core shields the sulfonyl chloride from water, preventing hydrolysis[1].
Deep Eutectic Solvent ChCl/Urea (1:2)80 - 95%High viscosity limits mass transferSustainable, aerobic conditions; stabilizes intermediates and prevents hydrolysis[5].

Validated Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems , incorporating in-process checks to verify causality at each step.

Protocol A: Anhydrous Synthesis via Nucleophilic Catalysis

Best for standard laboratory scale where moisture can be strictly controlled.

  • Preparation: Dissolve 4-ethylaniline (1.0 eq, 10 mmol) in anhydrous DCM (0.3 M) under a nitrogen atmosphere. Add anhydrous pyridine (2.0 eq) and DMAP (0.1 eq).

    • Validation Check: The solution must be clear and colorless to pale yellow. Any cloudiness indicates moisture contamination or degraded amine salts.

  • Electrophile Addition: Cool the flask to 0 °C in an ice bath. Dissolve 4-bromobenzenesulfonyl chloride (1.05 eq, 10.5 mmol) in a minimal amount of anhydrous DCM and add dropwise over 30 minutes.

    • Validation Check: An immediate slight yellowing and a mild exotherm confirm the successful formation of the N-sulfonylpyridinium intermediate.

  • Reaction Progression: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The amine spot (R_f ~0.6) should disappear, replaced by a single major UV-active product spot (R_f ~0.4). A spot at R_f ~0.8 indicates unwanted bis-sulfonylation[2].

  • Workup & Isolation: Quench with 1M HCl to neutralize pyridine. Extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Validation Check: The crude mass should closely match the theoretical yield. Significant mass loss into the aqueous layer suggests the formation of water-soluble sulfonic acid (hydrolysis).

Protocol B: Green Micellar Catalysis (Aqueous)

Best for eco-friendly synthesis where anhydrous conditions are impossible.

  • Micelle Formation: Prepare a 0.05 M solution of Cetyltrimethylammonium bromide (CTAB) in distilled water.

    • Validation Check: The solution must be stirred until completely clear, ensuring the surfactant concentration has exceeded the Critical Micelle Concentration (CMC) required to form hydrophobic pockets[1].

  • Reagent Addition: Add 4-ethylaniline (1.0 eq) to the micellar solution. Stir for 10 minutes to allow the amine to partition into the hydrophobic micelle cores. Add 4-bromobenzenesulfonyl chloride (1.1 eq) in one portion.

  • Reaction: Stir vigorously at room temperature (30 °C) for 3-4 hours.

    • Validation Check: As the reaction progresses, the highly insoluble 4-bromo-N-(4-ethylphenyl)benzenesulfonamide will begin to precipitate out of the aqueous solution as a white solid.

  • Isolation: Filter the precipitated solid directly. Wash with cold water to remove CTAB and any trace unreacted sulfonic acid.

    • Validation Check: Recrystallize from hot ethanol. A sharp melting point of the purified crystals will confirm the absence of the sulfonimide byproduct.

Troubleshooting Workflow

Troubleshooting Start Analyze Crude via HPLC/TLC Issue1 High Sulfonic Acid (Hydrolysis) Start->Issue1 Issue2 High Bis-sulfonamide (Over-reaction) Start->Issue2 Issue3 Unreacted Amine (Stalled Reaction) Start->Issue3 Fix1 Dry solvents, purge N2, or use CTAB micelles Issue1->Fix1 Fix2 Strict 1:1.05 stoichiometry, lower temp to 0°C Issue2->Fix2 Fix3 Add 0.1 eq DMAP, ensure base is active Issue3->Fix3 Success Optimized Yield > 85% Fix1->Success Fix2->Success Fix3->Success

Troubleshooting workflow for resolving yield-reducing issues in sulfonamide synthesis.

References

  • Source: issstindian.
  • Source: benchchem.
  • Source: mdpi.
  • Source: researchgate.
  • Source: acs.

Sources

Troubleshooting precipitation of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aqueous Precipitation of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and formulation scientists encountering precipitation issues with 4-bromo-N-(4-ethylphenyl)benzenesulfonamide during in vitro assays, cell culture supplementation, or aqueous drug formulation.

Physicochemical Root Cause Analysis (The "Why")

Before applying a methodological fix, it is critical to understand the thermodynamics driving the precipitation of this specific molecule.

  • Extreme Hydrophobicity & The Hydrophobic Effect: This molecule features two highly lipophilic moieties—a bromobenzene ring and an ethylbenzene ring. In aqueous media, the thermodynamic drive to minimize water contact forces these non-polar planar regions to aggregate. This aggregation squeezes out water molecules, leading to rapid crystallization and precipitation[1].

  • Solvent Shock (DMSO Crash-Out): The compound is highly soluble in 100% anhydrous DMSO. However, when this stock is pipetted directly into an aqueous buffer, the DMSO molecules rapidly hydrogen-bond with the bulk water, abandoning the hydrophobic inhibitor[2]. The local micro-environment of the drug instantly becomes aqueous, dropping its solubility threshold and causing immediate nucleation[3].

  • pH-Dependent Ionization: The central sulfonamide group (-SO₂NH-) is weakly acidic. At physiological pH (e.g., pH 7.4 in DMEM or HEPES buffers), the compound exists predominantly in its un-ionized, neutral state. Un-ionized sulfonamides possess minimal aqueous solubility; they only become highly soluble when the pH is raised above their pKa to form an ionized salt[4][5].

Quantitative Solubilization Strategies

The following table summarizes the primary strategies for maintaining this compound in an aqueous solution, comparing their mechanistic efficacy and biological compatibility.

Solubilization StrategyMechanism of ActionExpected Aqueous SolubilityBiological CompatibilityPrimary Drawbacks
Direct DMSO Addition (Control)Co-solvency< 10 µMHigh (if final DMSO ≤ 0.1%)Immediate crash-out due to rapid solvent diffusion.
Intermediate Dilution (DMSO + Surfactant)Micellar encapsulation & step-down solvent gradient~ 50 - 100 µMModerateSurfactants (e.g., Tween-20) may lyse cells or disrupt membrane assays.
HP-β-Cyclodextrin (20% w/v)Host-guest inclusion complexation> 500 µMExcellent (FDA-approved excipient)Requires pre-incubation; may sequester other lipophilic assay components.
Alkaline Titration (pH > 8.5)Deprotonation of sulfonamide to a highly soluble anion> 1 mMPoorNon-physiological pH alters cellular behavior and protein folding.

Validated Troubleshooting Protocols

To prevent precipitation, you must alter how the compound is introduced to the aqueous environment. Do not use direct dilution. Instead, utilize one of the following self-validating protocols.

Protocol A: The Host-Guest Encapsulation Method (Recommended)

Cyclodextrins feature a hydrophilic exterior and a hydrophobic internal cavity. The bromophenyl and ethylphenyl groups of the compound dynamically enter this cavity, displacing high-energy water molecules and masking the drug's hydrophobicity without altering its chemical structure[][7][8].

  • Step 1: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS or cell culture media).

  • Step 2: Dissolve 4-bromo-N-(4-ethylphenyl)benzenesulfonamide in 100% anhydrous DMSO to create a concentrated 10 mM stock. Ensure the DMSO is free of absorbed moisture[9].

  • Step 3: While vigorously vortexing the HP-β-CD solution, add the DMSO stock dropwise to achieve your desired final concentration (e.g., 100 µM).

  • Step 4: Sonicate the mixture in a water bath at 37°C for 15–30 minutes. This provides the activation energy required to reach host-guest complex equilibrium.

  • Step 5 (Self-Validation): Centrifuge the final solution at 10,000 x g for 5 minutes. Visually inspect for a pellet. For quantitative validation, analyze the supernatant via UV-Vis or HPLC. If the concentration matches your theoretical yield, the inclusion complex is stable.

Protocol B: The Intermediate Dilution Cascade

If cyclodextrins are incompatible with your assay, you must prevent "solvent shock" by stepping down the concentration gradient[3].

  • Step 1: Prepare a 10 mM stock in 100% DMSO.

  • Step 2: Create an intermediate buffer consisting of 10% DMSO, 5% Tween-20 (or PEG400), and 85% aqueous buffer.

  • Step 3: Dilute the 10 mM stock 1:10 into the intermediate buffer to create a 1 mM working stock. Pipette slowly while mixing to allow micelles to form around the hydrophobic compound.

  • Step 4: Dilute this 1 mM working stock into your final assay media to reach your target concentration (e.g., 10 µM).

Process Visualizations

Precipitation_Troubleshooting Start Compound Precipitates in Aqueous Assay CheckPH Evaluate Buffer pH Start->CheckPH IsPHLow Is pH < 8.0? (Unionized State) CheckPH->IsPHLow AdjustPH Titrate pH > 8.5 (If assay permits) IsPHLow->AdjustPH Yes CheckSolvent Assess Co-solvent Tolerance IsPHLow->CheckSolvent No AdjustPH->CheckSolvent Still precipitates CanIncreaseDMSO Can cells/enzyme tolerate >1% DMSO? CheckSolvent->CanIncreaseDMSO UseIntermediate Execute Intermediate Dilution Protocol CanIncreaseDMSO->UseIntermediate Yes UseCD Formulate with HP-β-Cyclodextrin CanIncreaseDMSO->UseCD No

Decision tree for troubleshooting sulfonamide precipitation in aqueous assays.

Molecular_Mechanism Stock 100% DMSO Stock (Fully Solubilized) Aqueous Direct Aqueous Addition (Rapid Solvent Diffusion) Stock->Aqueous Standard Method CD Pre-incubation with HP-β-CD (Host-Guest Encapsulation) Stock->CD Optimized Pathway Precipitate Hydrophobic Aggregation (Irreversible Crash-out) Aqueous->Precipitate Soluble Aqueous Soluble Complex (Bioavailable Monomers) CD->Soluble

Mechanistic pathways of DMSO crash-out versus cyclodextrin rescue.

Frequently Asked Questions (FAQs)

Q: My compound was perfectly clear in DMSO but immediately turned cloudy when I added it to DMEM. Why? A: This is a classic "solvent crash-out." DMSO is highly miscible with water. When you add your stock to DMEM, the DMSO molecules rapidly diffuse and hydrogen-bond with the bulk water, leaving the highly hydrophobic 4-bromo-N-(4-ethylphenyl)benzenesulfonamide behind. Without the solvent shell, the drug molecules aggregate to minimize contact with water, rendering them insoluble[2].

Q: Can I just heat the culture media to redissolve the precipitate? A: No. While heating increases kinetic energy and may temporarily force the compound into solution, it will re-precipitate as soon as the media cools back to 37°C in your incubator. Furthermore, once crystalline aggregates form, the thermodynamic energy required to break the crystal lattice is significantly higher than the energy required to keep it in solution initially[9].

Q: Will adjusting the pH of my DMSO stock help? A: Adding acid or base directly to the DMSO stock is generally ineffective. Once you dilute that stock into a highly buffered aqueous media (like DMEM or HEPES), the bulk buffer dictates the final pH. Because sulfonamides are weak acids, you must adjust the pH of the final aqueous media to >8.5 to maintain the drug in its soluble, ionized state[2][10]. If your biological system cannot tolerate pH >8.5, you must rely on cyclodextrins or co-solvents.

Q: How do I know if my compound has formed a stable complex with cyclodextrin or if it's just a micro-suspension? A: A micro-suspension will scatter light and eventually settle. To validate true molecular inclusion, centrifuge your final preparation at 10,000 x g for 5 minutes. A micro-suspension will form a visible pellet at the bottom of the tube, whereas a true cyclodextrin inclusion complex will remain completely clear in the supernatant.

References

  • pH-induced solubility transition of sulfonamide-based polymers - PubMed. National Institutes of Health (NIH).[Link]

  • SOLUBILITY OF SULPHONAMIDES - The BMJ. BMJ.[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.[Link]

  • Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Ovid.[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Institutes of Health (NIH).[Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.[Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate.[Link]

Sources

Technical Support Center: Synthesis & Optimization of 4-Bromo-N-(4-ethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

The synthesis of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide involves the nucleophilic attack of 4-ethylaniline on 4-bromobenzenesulfonyl chloride. While seemingly straightforward, the reaction is frequently plagued by competing pathways: hydrolysis of the sulfonyl chloride, di-sulfonylation of the primary amine, and product loss during aqueous workup (1[1]). This technical guide provides field-proven methodologies, optimized parameters, and troubleshooting steps to help researchers maximize yield and purity.

Standard Operating Procedure (SOP): Optimized Batch Synthesis

Based on established protocols for sulfonamide synthesis, the following step-by-step methodology ensures high conversion while minimizing side reactions (2[2]).

Step-by-Step Methodology
  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylaniline (1.0 equivalent, 10 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) (2[2]).

  • Base Addition : Add pyridine or triethylamine (TEA) (1.2 equivalents, 12 mmol) to the solution. Causality note: The base serves to neutralize the HCl generated during the reaction, preventing the protonation of the unreacted 4-ethylaniline, which would render it non-nucleophilic (3[3]).

  • Cooling : Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Electrophile Addition : Dissolve 4-bromobenzenesulfonyl chloride (1.05 equivalents, 10.5 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15–20 minutes. Causality note: Dropwise addition at 0 °C suppresses the formation of the di-sulfonylated byproduct by keeping the concentration of the electrophile low relative to the primary amine (1[1]).

  • Reaction Maturation : Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours, monitoring completion via TLC (Hexane:Ethyl Acetate, 3:1).

  • Quenching & Extraction : Quench the reaction with 30 mL of distilled water. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

  • Acid Wash (Self-Validating Step) : Wash the combined organic layers with 10% aqueous HCl (2 x 20 mL). Check the pH of the aqueous wash to ensure it is acidic (pH < 3). Causality note: The acid wash removes unreacted 4-ethylaniline and the pyridine/TEA base. It also ensures the sulfonamide product is fully protonated (neutral) and retained in the organic phase (3[3]).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethyl acetate/n-hexane to yield pure 4-bromo-N-(4-ethylphenyl)benzenesulfonamide.

Workflow A 1. Reagent Preparation 4-bromo-Ph-SO2Cl & 4-ethylaniline B 2. Solvent/Base Selection (e.g., THF/Pyridine) A->B C 3. Nucleophilic Addition (0°C to RT) B->C D 4. Quench & Phase Separation C->D E 5. Acid Wash (10% HCl) Removes unreacted amine D->E F 6. Crystallization (Ethyl Acetate/Hexane) E->F

Workflow for the synthesis and purification of sulfonamide derivatives.

Optimization Data Room

To aid in reaction design, the following table summarizes the quantitative effects of different reaction conditions on sulfonamide yield, synthesized from literature benchmarking (4[4],3[3], 1[1], 2[2], 5[5]).

Reaction SystemSolventBaseTemp (°C)Time (h)Expected Yield (%)Primary Impurity / Issue
Anhydrous Organic THFPyridine0 to 25685 - 95Di-sulfonylation (if excess sulfonyl chloride)
Anhydrous Organic DCMTriethylamine0 to 25480 - 90Friedel-Crafts sulfone (trace)
Schotten-Baumann Water / 2-MeTHFNa₂CO₃ (aq)251270 - 80Hydrolysis of sulfonyl chloride
Deep Eutectic Solvent ChCl/UreaNone / Et₃N25275 - 85Hydrolysis in DES matrix

Troubleshooting Guides & FAQs

Troubleshooting Issue Low Yield of Target Sulfonamide Cause1 Hydrolysis of Sulfonyl Chloride Issue->Cause1 Cause2 Di-sulfonylation (Over-reaction) Issue->Cause2 Cause3 Product Lost in Aqueous Phase Issue->Cause3 Sol1 Use anhydrous solvents or excess reagent Cause1->Sol1 Sol2 Control stoichiometry & lower temp (0°C) Cause2->Sol2 Sol3 Acidify aqueous phase to precipitate product Cause3->Sol3

Troubleshooting logic tree for low sulfonamide synthesis yields.

Q1: My isolated yield is exceptionally low, and I see a large amount of unreacted 4-ethylaniline. What happened?

A1: Hydrolysis of the Sulfonyl Chloride. 4-Bromobenzenesulfonyl chloride is highly susceptible to hydrolysis if exposed to moisture, converting it into 4-bromobenzenesulfonic acid, which is completely unreactive towards amines (1[1]).

  • Solution : Ensure all glassware is oven-dried and solvents are strictly anhydrous. If using Schotten-Baumann conditions (aqueous biphasic), you must use a slight excess of the sulfonyl chloride (1.2 - 1.5 equiv) to compensate for the competing hydrolysis pathway (4[4], 3[3]).

Q2: Mass spectrometry shows a byproduct with a mass corresponding to the addition of two sulfonyl groups. How do I prevent this?

A2: Di-sulfonylation. Primary amines like 4-ethylaniline can react with two molecules of the sulfonyl chloride to form an α,α -bis-sulfonamide (5[5]). This occurs because the initial sulfonamide product can be deprotonated by the base, forming a nucleophilic nitrogen anion.

  • Solution : Control the stoichiometry strictly (1.0 equiv of amine to exactly 1.05 equiv of sulfonyl chloride). More importantly, maintain the reaction at 0 °C during the addition phase and avoid using strong bases in large excess (1[1]).

Q3: After the aqueous workup, my product seems to have disappeared. It's not in the organic layer. Where did it go?

A3: Product Solubilization in the Basic Aqueous Phase. The N-H proton of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide is highly acidic due to the electron-withdrawing sulfonyl group. If your workup is basic (e.g., using Na₂CO₃ or NaOH), the sulfonamide becomes deprotonated, forming a water-soluble sodium salt (4[4], 1[1]).

  • Solution : Acidify the aqueous phase with 10% HCl to pH 2-3. This will protonate the sulfonamide, causing it to precipitate out of the aqueous solution or allowing it to be extracted back into the organic phase (DCM or Ethyl Acetate) (3[3], 1[1]).

Q4: I am experiencing severe emulsions during the liquid-liquid extraction. How can I break them?

A4: Emulsion Formation. Sulfonamides and unreacted starting materials can act as weak surfactants, leading to stubborn emulsions, particularly when using chlorinated solvents like DCM (1[1]).

  • Solution : Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The high ionic strength decreases the solubility of organic compounds in the aqueous phase (salting out) and helps break the emulsion. Alternatively, filtering the biphasic mixture through a pad of Celite can disrupt the emulsion mechanically.

References

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide.
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Deriv
  • Technical Support Center: Sulfonamide Synthesis with Benzenesulfonyl chloride. BenchChem.
  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. UniBa.

Sources

Technical Support Center: Ensuring the Stability of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-bromo-N-(4-ethylphenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction: Understanding the Stability of N-Aryl Benzenesulfonamides

4-bromo-N-(4-ethylphenyl)benzenesulfonamide belongs to the N-aryl benzenesulfonamide class of compounds. While generally stable, their integrity in solution can be compromised by several factors, leading to the formation of impurities and a reduction in the active concentration of the parent molecule. The primary degradation pathways for sulfonamides are hydrolysis, photodegradation, and oxidation. Understanding and controlling the key factors that influence these pathways—namely pH, temperature, light exposure, and solvent choice—is paramount for obtaining reliable and reproducible experimental results.

This guide will provide a detailed exploration of these factors and practical strategies to mitigate the degradation of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-bromo-N-(4-ethylphenyl)benzenesulfonamide in solution?

A1: Based on the general chemistry of sulfonamides, the three primary degradation pathways for 4-bromo-N-(4-ethylphenyl)benzenesulfonamide are:

  • Hydrolysis: This is the cleavage of the sulfonamide (S-N) bond. This process is often catalyzed by acidic or basic conditions. For many sulfonamides, stability is greatest in neutral to alkaline conditions, while acidic pH can accelerate hydrolysis.[1][2]

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation. The aromatic rings in the molecule can act as chromophores, absorbing light energy and leading to bond cleavage. Common photolytic pathways for sulfonamides include the cleavage of the sulfonamide bond and the extrusion of sulfur dioxide (SO₂).[2]

  • Oxidation: The sulfur atom in the sulfonamide group is susceptible to oxidation, which can be initiated by oxidizing agents or even dissolved oxygen in the solvent, potentially accelerated by heat or light.[1][2]

Q2: How does the chemical structure of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide influence its stability?

A2: The stability of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide is influenced by its key structural features:

  • N-Aryl Benzenesulfonamide Core: This core structure is generally stable, but the sulfonamide linkage is the most reactive site, susceptible to hydrolysis.

  • Bromo-Substituent: The bromine atom on the benzene ring is an electron-withdrawing group, which can influence the electron density of the aromatic ring and potentially affect its susceptibility to certain reactions. However, halogens like bromine are also ortho, para-directing in electrophilic aromatic substitution reactions.[3][4] While specific data on the bromo-substituent's effect on the stability of this exact molecule is limited, it is a factor to consider in its overall reactivity profile.

  • N-(4-ethylphenyl) Group: The presence of an alkyl group on the nitrogen of the sulfonamide can influence its steric and electronic properties, which may have a modest effect on the rate of degradation compared to unsubstituted sulfonamides.

Q3: What is the optimal pH range for storing solutions of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide?

A3: While specific data for this compound is not available, sulfonamides as a class are generally more stable in neutral to slightly alkaline pH conditions.[1] Strongly acidic conditions should be avoided as they are known to promote the hydrolysis of the sulfonamide bond.[1][5] It is highly recommended to perform a pH stability study for your specific experimental conditions to determine the optimal pH range. A starting point for investigation would be in the pH 7-9 range.

Q4: What are the best practices for preparing and storing stock solutions of this compound?

A4: To ensure the stability of your stock solutions, follow these best practices:

  • Solvent Selection: For creating stock solutions, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often good choices due to their ability to dissolve a wide range of compounds.[1][6] Always use high-purity, anhydrous solvents.

  • Storage Temperature: For short-term storage (up to 24 hours), refrigeration at 2-8°C is generally acceptable.[1] For long-term storage, it is crucial to store aliquots of the stock solution at -20°C or -80°C to minimize degradation.[1]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can accelerate degradation.[1] It is best practice to aliquot your stock solution into smaller, single-use volumes.

  • Light Protection: Always protect solutions from light by using amber vials or by wrapping the containers in aluminum foil.[7][8]

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidative degradation.

Troubleshooting Guide: Degradation of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide

This section provides a structured approach to identifying and resolving common issues related to the degradation of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide in your experiments.

Symptom Possible Cause Troubleshooting Steps
Inconsistent or lower-than-expected analytical results (e.g., HPLC peak area decreases over time). Degradation of the compound in solution.1. Verify Storage Conditions: Confirm that solutions were stored at the correct temperature and protected from light.[7] 2. Check Solution Age: Prepare fresh solutions for each experiment to rule out age-related degradation.[7] 3. Analyze for Degradants: Use a validated stability-indicating HPLC method to check for the presence of new peaks corresponding to degradation products.[7] 4. Measure pH: Check the pH of your solution to ensure it is within a stable range (ideally neutral to slightly alkaline).[7]
Appearance of new, unidentified peaks in your chromatogram. Formation of degradation products.1. Characterize Unknown Peaks: If using a mass spectrometer (LC-MS), determine the mass-to-charge ratio (m/z) of the new peaks to gain clues about their structure. 2. Perform a Forced Degradation Study: Subject a sample of the compound to controlled stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. Comparing the chromatograms from these studies to your sample can help identify the unknown peaks.[2][7]
Precipitation of the compound from the solution. Poor solubility or change in solvent composition.1. Re-evaluate Solvent Choice: The solvent may not be appropriate for the concentration being used. Consider a solvent with higher solubilizing power, such as DMSO.[1] 2. Check for Temperature Effects: A drop in temperature may have reduced the solubility. Gentle warming may redissolve the compound, but be mindful of potential heat-induced degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.

Objective: To intentionally degrade 4-bromo-N-(4-ethylphenyl)benzenesulfonamide under various stress conditions to understand its degradation pathways.

Materials:

  • 4-bromo-N-(4-ethylphenyl)benzenesulfonamide

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix a portion of the stock solution with 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[2][7]

  • Base Hydrolysis:

    • Mix a portion of the stock solution with 0.1 M NaOH.

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period.

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.[2][7]

  • Oxidative Degradation:

    • Mix a portion of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Withdraw aliquots at various time points and dilute for HPLC analysis.[2][7]

  • Thermal Degradation:

    • Place a solid sample of the compound and a solution sample in an oven at an elevated temperature (e.g., 80°C) for a defined period.

    • Analyze the samples by HPLC.

  • Photodegradation:

    • Expose a solution of the compound to a UV light source (e.g., 254 nm or 365 nm) for a defined period.

    • Keep a control sample in the dark.

    • Analyze both the exposed and control samples by HPLC.[2]

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

General Parameters:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb, or Mass Spectrometry (MS) for more definitive identification.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: Typically 10-20 µL.

Method Development Workflow:

HPLC_Method_Development A Initial Conditions Selection (C18 column, ACN/Water gradient) B Inject Unstressed Sample A->B C Inject Stressed Samples (from Forced Degradation Study) B->C D Evaluate Peak Shape & Resolution C->D E Are all peaks resolved? D->E F Optimize Gradient & Mobile Phase pH E->F No G Final Method Validation E->G Yes F->C H Method is Stability-Indicating G->H

Caption: Workflow for developing a stability-indicating HPLC method.

Data Summary

The following table summarizes the key factors influencing the stability of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide in solution and recommended preventative measures.

Factor Effect on Stability Recommended Preventative Measures
pH Acidic and strongly basic conditions can promote hydrolysis of the sulfonamide bond.Maintain solutions at a neutral to slightly alkaline pH (e.g., pH 7-9). Conduct a pH stability study to determine the optimal range for your specific application.
Temperature Higher temperatures generally accelerate degradation rates (hydrolysis, oxidation).Store stock solutions at low temperatures (-20°C or -80°C for long-term storage). Avoid prolonged exposure of working solutions to elevated temperatures.[1]
Light UV and visible light can cause photodegradation.Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.[7][8]
Solvent The choice of solvent can affect solubility and stability. Protic solvents may participate in degradation reactions.Use high-purity, anhydrous aprotic solvents like DMSO or DMF for stock solutions.[1][6] Ensure the chosen solvent is compatible with your experimental setup.
Oxygen The presence of oxygen can lead to oxidative degradation.For sensitive applications, consider de-gassing solvents and storing solutions under an inert atmosphere (e.g., argon or nitrogen).

Visualizing Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for 4-bromo-N-(4-ethylphenyl)benzenesulfonamide.

Degradation_Pathways Parent 4-bromo-N-(4-ethylphenyl)benzenesulfonamide Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis Photodegradation Photodegradation (UV/Visible Light) Parent->Photodegradation Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Product1 4-bromobenzenesulfonic acid + 4-ethylaniline (S-N Cleavage) Hydrolysis->Product1 Photodegradation->Product1 Product2 SO₂ Extrusion Products Photodegradation->Product2 Product3 Oxidized Sulfur Species Oxidation->Product3

Caption: Potential degradation pathways of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide.

References

  • Krajczyk, A., et al. (2018). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 23(10), 2533. Available at: [Link]

  • United States Department of Agriculture. (n.d.). CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. Retrieved March 17, 2026, from [Link]

  • Jeliński, T., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5049. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2021). Selected drugs with N-aryl sulfonamide structure motif. ResearchGate. Available at: [Link]

  • Patyra, E., & Kwiatek, K. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 489. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. Retrieved March 17, 2026, from [Link]

  • Zhang, G., et al. (2004). Quantitative analysis of twelve sulfonamides in honey after acidic hydrolysis by high-performance liquid chromatography with post-column derivatization and fluorescence detection. Journal of Chromatography A, 1047(1), 85-92. Available at: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 30(8), 1234. Available at: [Link]

  • Patyra, E., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(11), 3379. Available at: [Link]

  • Wipf Group. (n.d.). Chemistry 0320 - Organic Chemistry 2 Substitutent Effects on Electrophilic Aromatic Substitution. University of Pittsburgh. Retrieved March 17, 2026, from [Link]

  • Chemistry Stack Exchange. (2014, September 25). The role of halogens in electrophilic aromatic substitution. Retrieved March 17, 2026, from [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Retrieved March 17, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Validation of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and comparative analysis of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative determination of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for sulfonamide-based compounds. The methodologies and validation parameters detailed herein are grounded in established scientific principles and align with international regulatory expectations.[1][2][3][4]

Introduction: The Analytical Imperative for Novel Sulfonamides

4-bromo-N-(4-ethylphenyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class.[5][6] The sulfonamide functional group is a cornerstone in medicinal chemistry, and novel derivatives are continuously being explored for various therapeutic applications. As with any potential drug candidate, the journey from synthesis to clinical evaluation necessitates the development of a highly accurate, precise, and reliable quantitative method. This is critical for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies that form the bedrock of regulatory submissions.[3][7]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and broad applicability.[8][9] This guide will detail a complete validation of an LC-MS/MS method for 4-bromo-N-(4-ethylphenyl)benzenesulfonamide, comparing its performance against established benchmarks and alternative analytical approaches.

Foundational Principles of Bioanalytical Method Validation

A validated bioanalytical method provides a high degree of assurance that the method will consistently yield results that are accurate and precise for its intended application. The validation process adheres to strict guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][10][11][12] The core parameters assessed during validation include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[3]

  • Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the measured value to the true value.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[3]

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

Experimental Protocol: A Validated LC-MS/MS Method

The following protocol outlines a robust method for the quantification of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide in human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices, offering high recovery and cleaner extracts compared to liquid-liquid extraction.[13][14]

  • To 200 µL of human plasma, add 25 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound at 100 ng/mL in methanol).

  • Vortex the sample for 10 seconds.

  • Pre-condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions

Proper chromatographic separation is crucial to minimize matrix effects and ensure the analyte and any potential metabolites are resolved.[9]

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Mass Spectrometry Conditions

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification. Sulfonamides readily protonate under acidic conditions, making positive ion electrospray ionization (ESI) a suitable choice.[14][15]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be determined experimentally (e.g., based on predicted fragmentation)
MRM Transition (IS) To be determined experimentally
Dwell Time 100 ms
Collision Energy Optimized for each transition
Source Temperature 500°C

Workflow Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample + IS p3 Load Sample p1->p3 p2 SPE Cartridge Conditioning p2->p3 p4 Wash p3->p4 p5 Elute p4->p5 p6 Evaporate p5->p6 p7 Reconstitute p6->p7 a1 Inject Sample p7->a1 a2 Chromatographic Separation (C18) a1->a2 a3 ESI Ionization (+) a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: LC-MS/MS analytical workflow for 4-bromo-N-(4-ethylphenyl)benzenesulfonamide.

Validation Data Summary & Performance Comparison

The following tables present illustrative data that would be expected from a successful validation of the described LC-MS/MS method.

Table 1: Linearity of Calibration Curve

A linear regression with a weighting factor of 1/x² is typically used for bioanalytical assays.

Concentration (ng/mL)Mean Response (Analyte/IS Peak Area Ratio)% Accuracy
1.00 (LLOQ)0.01598.5
2.500.038101.2
10.00.152100.5
50.00.75599.8
2003.01099.1
80012.05098.8
1000 (ULOQ)15.120100.9
Correlation Coefficient (r²) > 0.995

Acceptance Criteria: r² ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).[4]

Table 2: Accuracy and Precision

Intra-day (within a single run) and inter-day (across multiple days) accuracy and precision are evaluated at multiple quality control (QC) levels.

QC LevelNominal Conc. (ng/mL)Intra-day Mean Conc. (ng/mL) (n=6)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Mean Conc. (ng/mL) (n=18)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LLOQ1.001.02102.08.51.04104.011.2
Low QC3.002.9598.36.22.9899.37.8
Mid QC150153102.04.114898.75.5
High QC75074098.73.5758101.14.9

Acceptance Criteria: Accuracy within ±15% of nominal (±20% at LLOQ). Precision (%RSD) ≤15% (≤20% at LLOQ).[4]

Comparative Analysis with Alternative Techniques

While LC-MS/MS is the preferred method, other techniques could be considered for the analysis of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide, each with its own set of advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection of parent and fragment ions.High sensitivity and selectivity, wide dynamic range, structural information.[8]Higher equipment cost, potential for matrix effects.
HPLC-UV Chromatographic separation with detection based on UV absorbance.[16]Lower cost, robust and widely available.Lower sensitivity and selectivity compared to MS, potential for interference from co-eluting compounds.
GC-MS Gas chromatographic separation with mass-based detection.Excellent for volatile and thermally stable compounds.Often requires derivatization for polar compounds like sulfonamides, which adds complexity and potential for variability.[16]

The LC-MS/MS method detailed here offers superior sensitivity and selectivity, which is paramount for bioanalytical applications where low concentrations in complex biological matrices are common. The use of an internal standard and appropriate sample cleanup effectively mitigates the primary disadvantage of matrix effects.

Conclusion

The described LC-MS/MS method for the quantification of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide demonstrates the necessary performance characteristics for a fully validated bioanalytical assay. The method exhibits excellent linearity, accuracy, precision, and sensitivity, meeting the stringent requirements set by regulatory agencies.[1][2] The combination of efficient solid-phase extraction, robust chromatographic separation, and highly selective tandem mass spectrometric detection provides a reliable and defensible method suitable for supporting drug development programs. This guide serves as a testament to the power of LC-MS in modern pharmaceutical analysis and provides a framework for the validation of similar sulfonamide compounds.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]

  • ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. [Link]

  • ACS Publications. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • BioPharma Services Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies? [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

Sources

FTIR spectroscopy analysis of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological comparison for the structural characterization of sulfonamide derivatives.

Introduction to the API Candidate

The compound 4-bromo-N-(4-ethylphenyl)benzenesulfonamide ( C14​H14​BrNO2​S ) represents a highly relevant structural motif in contemporary drug discovery. Sulfonamides and their derivatives are well-documented, potent inhibitors of the zinc metalloenzyme Carbonic Anhydrase (CA) [1]. Because specific CA isozymes (such as CA IX and XII) are overexpressed in hypoxic tumors, and others (CA II) are targets for glaucoma management, the precise structural verification of novel sulfonamide candidates is a critical quality control step [2].

Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for verifying the functional group integrity of sulfonamides [3]. However, the choice of sample presentation—specifically Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) —drastically impacts the resolution, sensitivity, and potential artifact generation during the analysis of halogenated benzenesulfonamides.

This guide objectively compares these two FTIR methodologies, providing researchers with causality-driven protocols and expected spectral data for 4-bromo-N-(4-ethylphenyl)benzenesulfonamide.

Mechanistic Grounding: ATR vs. Transmission Methodologies

As an application scientist, it is crucial to understand why spectral variations occur between sampling accessories, rather than just observing them.

The Transmission (KBr) Mechanism: In transmission FTIR, infrared radiation passes directly through a homogeneously dispersed sample suspended in a potassium bromide (KBr) matrix. Because KBr is transparent in the mid-IR region (4000–400 cm⁻¹), this method provides absolute absorbance values governed strictly by the Beer-Lambert Law. However, KBr is highly hygroscopic. If ambient moisture is absorbed during pellet pressing, a broad O-H stretching artifact will appear at ~3400 cm⁻¹, which can obscure the critical secondary N-H stretch of the sulfonamide group [4].

The ATR Mechanism: ATR utilizes an internal reflection element (typically a diamond or ZnSe crystal). The IR beam reflects internally, creating an evanescent wave that penetrates the sample placed in direct contact with the crystal. The depth of penetration ( dp​ ) is wavelength-dependent; it penetrates deeper at lower wavenumbers. Consequently, in the raw ATR spectrum of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide, the low-frequency C-Br stretch (~550 cm⁻¹) will appear artificially more intense compared to the high-frequency N-H stretch (~3250 cm⁻¹) unless an ATR correction algorithm is applied.

FTIR_Workflow Sample 4-bromo-N-(4-ethylphenyl) benzenesulfonamide Decision Select FTIR Modality Sample->Decision ATR ATR-FTIR (Diamond Crystal) Decision->ATR Rapid/Routine KBr Transmission (KBr Pellet) Decision->KBr High Sensitivity ATR_Prep Direct Application (No Prep) ATR->ATR_Prep KBr_Prep Grind with KBr Press at 10 Tons KBr->KBr_Prep Analysis Spectral Acquisition & Peak Assignment ATR_Prep->Analysis KBr_Prep->Analysis

Caption: Decision matrix and workflow for selecting the appropriate FTIR sampling methodology.

Quantitative Spectral Data Comparison

The structural verification of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide relies on identifying the secondary sulfonamide ( SO2​NH ), the para-substituted aromatic rings, the ethyl aliphatic chain, and the heavy halogen (C-Br) bond.

Below is the comparative data table outlining the expected vibrational frequencies and how they manifest across the two methodologies.

Functional Group / ModeExpected Frequency (cm⁻¹)ATR-FTIR Performance ProfileKBr Transmission Performance Profile
N-H Stretch (Secondary)3200 – 3300Excellent. Sharp peak, no moisture interference.Variable. Prone to masking by broad O-H water artifact if KBr is wet.
Aromatic C-H Stretch 3050 – 3100Good. Low intensity due to shallow penetration at high wavenumbers.Excellent. High resolution and distinct from aliphatic peaks.
Aliphatic C-H Stretch (Ethyl)2870 – 2960Good. Clearly resolved triplets/doublets.Excellent. High signal-to-noise ratio.
S=O Asymmetric Stretch 1320 – 1350Excellent. Very strong diagnostic peak.Excellent. Very strong diagnostic peak.
S=O Symmetric Stretch 1150 – 1170Excellent. Very strong diagnostic peak.Excellent. Very strong diagnostic peak.
Aromatic C=C Bend 1490 – 1590Good. Sharp, distinct peaks.Good. Sharp, distinct peaks.
C-Br Stretch 500 – 600Over-represented. High intensity due to deep evanescent wave penetration.Accurate. True relative absorbance according to Beer-Lambert law.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a built-in quality control check.

Protocol A: ATR-FTIR Analysis
  • Background Acquisition: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow to evaporate. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Self-Validation: The background must show a flat baseline with no residual organic peaks; ambient CO2​ (2350 cm⁻¹) should be minimal.

  • Sample Application: Place approximately 2–5 mg of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide directly onto the center of the diamond crystal.

  • Compression: Lower the pressure anvil until the clutch clicks. Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the solid lattice. Insufficient pressure results in low signal-to-noise (S/N) ratios.

  • Acquisition & Processing: Acquire the spectrum. Apply an ATR-correction algorithm in the spectrometer software to normalize the intensities of the low-frequency C-Br bands relative to the high-frequency N-H bands.

Protocol B: Transmission KBr Pellet Analysis
  • Desiccation (Critical Step): Dry spectroscopy-grade KBr powder in an oven at 110°C for at least 4 hours prior to use. Keep in a desiccator.

  • Milling: Weigh 1–2 mg of the sulfonamide API and 100 mg of dried KBr. Transfer to an agate mortar. Grind vigorously for 2 minutes. Causality: The particle size must be reduced to less than the wavelength of the IR radiation (< 2 µm) to prevent the Christiansen effect (asymmetric scattering that distorts peak shapes).

  • Pressing: Transfer the fine powder to a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 2 minutes.

  • Validation: Visually inspect the pellet. It must be optically transparent or highly translucent. An opaque pellet indicates trapped air or moisture, which will cause severe baseline scattering.

  • Acquisition: Place the pellet in the transmission holder and acquire the spectrum (32 scans, 4 cm⁻¹ resolution).

Biological Context: Why the Sulfonamide Moiety Matters

The rigorous FTIR verification of the SO2​NH group is not merely an academic exercise; it is the pharmacophoric anchor of the drug. The deprotonated sulfonamide nitrogen coordinates directly with the Zn2+ ion in the active site of Carbonic Anhydrase, displacing the zinc-bound water molecule and halting the hydration of CO2​ [1][2].

Mechanism Drug Sulfonamide Derivative (4-bromo-N-...) Target Carbonic Anhydrase (Zn2+ Active Site) Drug->Target SO2NH coordinates Zn2+ Block Block CO2 Hydration Target->Block Enzymatic Inhibition Effect Decreased Aqueous Humor / Tumor Starvation Block->Effect Physiological Response

Caption: Mechanism of action for sulfonamide-based Carbonic Anhydrase inhibitors.

Conclusion & Recommendations

For the routine structural verification of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide , ATR-FTIR is the recommended methodology . It eliminates the hygroscopic artifacts associated with KBr preparation, ensuring that the critical N-H stretching region (~3250 cm⁻¹) remains unobscured. Furthermore, the non-destructive nature and rapid workflow of ATR make it vastly superior for high-throughput drug development environments.

Transmission KBr should be reserved strictly for quantitative analyses where absolute adherence to the Beer-Lambert law is required, or when evaluating subtle polymorphic shifts in the crystal lattice where the applied pressure of the ATR anvil might induce phase changes.

References

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs National Center for Biotechnology Information (PMC)[Link]

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives National Center for Biotechnology Information (PMC)[Link]

  • Carbonic Anhydrase Inhibitors. Synthesis of Water-Soluble, Topically Effective, Intraocular Pressure-Lowering Aromatic/Heterocyclic Sulfonamides... Journal of Medicinal Chemistry - ACS Publications[Link]

Safety Operating Guide

4-bromo-N-(4-ethylphenyl)benzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational & Disposal Protocol: 4-bromo-N-(4-ethylphenyl)benzenesulfonamide

Proper disposal of complex halogenated organic compounds requires a rigorous, scientifically grounded approach to prevent environmental contamination and ensure regulatory compliance. 4-bromo-N-(4-ethylphenyl)benzenesulfonamide (C₁₄H₁₄BrNO₂S) presents unique disposal challenges due to the combined presence of a halogen (bromine), sulfur, and nitrogen within its aromatic structure.

This guide provides drug development professionals and laboratory safety officers with a self-validating, step-by-step operational plan for the segregation, manifesting, and thermal destruction of this specific compound.

Hazard Identification & Disposal Causality

To design an effective disposal protocol, we must first understand the mechanistic causality behind the chemical's degradation. Standard disposal methods (such as drain disposal or standard municipal incineration) are strictly prohibited for this compound due to its elemental composition.

  • The Bromine Factor (Halogenated Waste): Combusting brominated aromatics at standard temperatures (<800°C) can trigger the de novo synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Furthermore, halogens lower the overall heat of combustion (BTU value) of the waste stream, requiring specialized high-temperature environments to break the stable C-Br bonds.

  • The Sulfur & Nitrogen Factor: The sulfonamide group (-SO₂NH-) oxidizes during combustion to form sulfur oxides (SOx) and nitrogen oxides (NOx). Combined with the hydrogen bromide (HBr) gas generated from the bromine atom, the resulting exhaust is highly acidic and corrosive, mandating aggressive flue gas scrubbing.

Because of these factors, this compound is classified under [1] and must be routed to a permitted Treatment, Storage, and Disposal Facility (TSDF) capable of high-temperature incineration with caustic abatement.

Quantitative Waste Profiling

Understanding the exact elemental breakdown of 4-bromo-N-(4-ethylphenyl)benzenesulfonamide (Molecular Weight: 340.24 g/mol ) is essential for TSDFs to calculate the required blending ratios and scrubber alkalinity.

ElementWeight %Primary Combustion ByproductRequired Abatement Technology
Bromine (Br) 23.48%HBr, Br₂ (Corrosive/Toxic Gas)Caustic Scrubber (NaOH/Ca(OH)₂)
Sulfur (S) 9.42%SO₂, SO₃ (Acid Rain Precursors)Wet Flue Gas Desulfurization
Nitrogen (N) 4.11%NO, NO₂ (Smog Precursors)Selective Catalytic Reduction (SCR)
Carbon (C) 49.42%CO₂, COComplete Combustion (>1200°C)

Disposal Pathway & Decision Workflow

The following diagram illustrates the validated lifecycle of the chemical from laboratory generation to final atmospheric emission, ensuring all hazardous byproducts are neutralized.

G Start Waste Generation: 4-bromo-N-(4-ethylphenyl) benzenesulfonamide Segregation Segregation: Halogenated Organic Waste Start->Segregation Identify Halogen/S/N Packaging Packaging: Compatible HDPE/Glass Segregation->Packaging Label & Store Transport Transport: Licensed Carrier (40 CFR 262) Packaging->Transport Manifest Generation Incineration High-Temp Incineration (>1200°C, 2 sec residence) Transport->Incineration EPA Permitted Facility Scrubbing Flue Gas Scrubbing (Caustic Wash for HBr, SOx) Incineration->Scrubbing Toxic Combustion Gases Ash Ash Disposal (Secure Landfill) Incineration->Ash Solid Residue Emission Clean Emission (Atmosphere) Scrubbing->Emission Neutralized Gas

Fig 1: Disposal workflow for halogenated sulfonamides, from segregation to high-temp incineration.

Laboratory Segregation & Containment Protocol

To ensure compliance with [2], laboratory personnel must execute the following steps:

Step 1: Primary Segregation

  • Action: Isolate 4-bromo-N-(4-ethylphenyl)benzenesulfonamide strictly into containers designated for "Halogenated Organic Waste."

  • Causality: Mixing this brominated compound with non-halogenated solvents drastically increases disposal costs. Halogens lower the flash point of the bulk waste and require specific thermal profiles; cross-contamination forces the TSDF to treat the entire bulk drum at the higher, more expensive halogenated standard.

Step 2: Containerization

  • Action: Transfer the chemical (whether in solid powder form or dissolved in solvent) into high-density polyethylene (HDPE) or PTFE-lined amber glass containers.

  • Causality: Brominated aromatics and sulfonamides can degrade certain low-density plastics over prolonged exposure. Amber glass prevents UV-induced debromination, maintaining the chemical's stability during storage.

Step 3: Accumulation & Environmental Control

  • Action: Store in a designated Satellite Accumulation Area (SAA) with secondary containment. Keep strictly isolated from strong oxidizing agents (e.g., peroxides, nitric acid) and strong bases.

  • Causality: Segregation prevents exothermic reactions. Brominated sulfonamides can react violently with strong oxidizers, potentially causing container over-pressurization and the premature release of toxic HBr gas.

TSDF Thermal Destruction & Abatement Protocol

Once transferred to a licensed TSDF, the waste undergoes a highly controlled destruction process mandated by [3].

Step 1: Waste Blending

  • Action: The facility profiles the waste and blends it with high-BTU liquid fuels (such as clean solvents or fuel oil).

  • Causality: Because the 23.48% bromine content acts as a flame retardant (lowering the combustion efficiency), supplemental fuel is required to ensure the incinerator maintains the critical temperature threshold.

Step 2: Rotary Kiln Incineration

  • Action: The blended waste is injected into a rotary kiln operating at temperatures exceeding 1200°C (2192°F) with a minimum gas residence time of 2 seconds .

  • Causality: This specific thermal profile guarantees a 99.99% Destruction and Removal Efficiency (DRE) [4]. It provides the exact activation energy required to completely shatter the C-Br and C-S bonds, eliminating the risk of dioxin/furan formation.

Step 3: Flue Gas Desulfurization & Dehalogenation

  • Action: The exhaust gases are immediately routed through a wet scrubber system containing a highly alkaline sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) solution.

  • Causality: The combustion process converts the chemical's halogens and sulfur into HBr and SOx gases. The caustic wash chemically neutralizes these acidic gases into harmless aqueous salts (e.g., Sodium Bromide [NaBr] and Sodium Sulfate [Na₂SO₄]), ensuring the final atmospheric emission complies with Clean Air Act standards.

References

  • Title: 40 CFR Part 268 - Land Disposal Restrictions Source: U.S. Environmental Protection Agency (eCFR) URL: [Link]

  • Title: 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste Source: U.S. Environmental Protection Agency (eCFR) URL: [Link]

  • Title: 40 CFR Part 264 Subpart O - Incinerators Source: U.S. Environmental Protection Agency (eCFR) URL: [Link]

  • Title: Hazardous Waste Combustion (Incinerators, Boilers, and Industrial Furnaces) Source: U.S. Environmental Protection Agency (EPA.gov) URL: [Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。